L-Tryptophan-13C11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

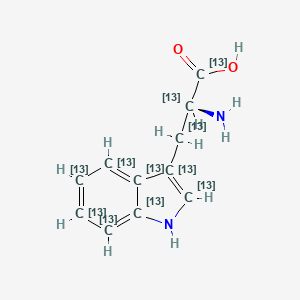

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

215.15 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |

InChI Key |

QIVBCDIJIAJPQS-WQQZOYGJSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13C](=[13CH]N2)[13CH2][13C@@H]([13C](=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Tryptophan-13C11: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tryptophan-13C11 is a stable isotope-labeled form of the essential amino acid L-tryptophan, where all eleven carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic enrichment makes it a powerful tool for tracing the metabolic fate of tryptophan in biological systems without the use of radioactive isotopes. Its primary applications lie in metabolic research, particularly in metabolic flux analysis (MFA), and as an internal standard for quantitative mass spectrometry. This guide provides a comprehensive overview of this compound, including its properties, key applications, detailed experimental protocols, and data interpretation.

Core Concepts and Properties

This compound serves as a tracer that can be introduced into a biological system (e.g., cell cultures, animal models) to follow its incorporation into various downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled (from the tracer) and unlabeled (endogenous) molecules. This allows for the precise measurement of metabolic pathway activity and flux rates. A doubly labeled variant, this compound,15N2, is also commercially available and offers additional tracing capabilities for both carbon and nitrogen atoms.

Physicochemical Properties of this compound and its Unlabeled Counterpart:

| Property | L-Tryptophan (Unlabeled) | This compound | This compound,15N2 |

| Molecular Formula | C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂¹⁵N₂O₂ |

| Molecular Weight | 204.23 g/mol | 215.14 g/mol | 217.13 g/mol |

| CAS Number | 73-22-3 | 202114-65-6 | 202406-50-6 |

| Appearance | White to light yellow solid | White to light yellow solid | White to light yellow solid |

| Isotopic Purity | Not Applicable | Typically ≥98% | Typically ≥98% for ¹³C and ¹⁵N |

Key Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in several areas of life science research:

-

Metabolic Flux Analysis (MFA): This is the primary application where the rate of metabolic reactions (fluxes) within a biological system are quantified. By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of different tryptophan metabolic pathways.

-

Quantitative Mass Spectrometry: this compound is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the accurate quantification of endogenous L-tryptophan and its metabolites in various biological matrices.

-

Pharmacokinetic Studies: It can be used to study the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and tryptophan-derived drugs.

-

Disease Biomarker Discovery: By comparing the metabolic profiles of healthy and diseased states, researchers can identify potential biomarkers related to tryptophan metabolism dysregulation.

Tryptophan Metabolic Pathways

L-tryptophan is a precursor to a wide range of bioactive molecules and is metabolized through three major pathways: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Experimental Protocols

This section provides detailed methodologies for two key applications of this compound: its use as an internal standard for quantitative analysis and in metabolic flux analysis.

Protocol for L-Tryptophan Quantification in Plasma using this compound as an Internal Standard

This protocol outlines a standard procedure for the accurate measurement of L-tryptophan concentrations in human plasma using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of endogenous tryptophan).

-

Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid to precipitate proteins.

-

Vortex for 1 minute and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate tryptophan from other plasma components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

L-Tryptophan: Q1 m/z 205.1 -> Q3 m/z 188.1

-

This compound: Q1 m/z 216.1 -> Q3 m/z 199.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous L-tryptophan and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using known concentrations of unlabeled L-tryptophan spiked with a constant concentration of the internal standard.

-

Determine the concentration of L-tryptophan in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Protocol for In Vitro Metabolic Flux Analysis of the Kynurenine Pathway using this compound

This protocol describes a general workflow for tracing the metabolism of this compound through the kynurenine pathway in a cell culture model.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing this compound at a known concentration.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled tryptophan. The incubation time should be optimized to achieve a quasi-steady state of isotopic labeling in the metabolites of interest.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under vacuum or nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system, typically a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio of the labeled and unlabeled metabolites.

-

Monitor for the expected m/z of the ¹³C-labeled metabolites of the kynurenine pathway.

-

-

Data Analysis and Flux Calculation:

-

Identify the peaks corresponding to the ¹³C-labeled metabolites (e.g., ¹³C₁₀-Kynurenine).

-

Calculate the isotopic enrichment for each metabolite, which is the fraction of the metabolite pool that is labeled with ¹³C.

-

Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the isotopic labeling data to a metabolic model of the tryptophan pathways to estimate the flux rates.

-

Expected Isotopic Labeling in the Kynurenine Pathway:

| Metabolite | Unlabeled Molecular Formula | ¹³C-Labeled Molecular Formula | Expected m/z (M+H)⁺ of Labeled Metabolite |

| Kynurenine | C₁₀H₁₂N₂O₃ | ¹³C₁₀H₁₂N₂O₃ | 219.1 |

| Kynurenic Acid | C₁₀H₇NO₃ | ¹³C₁₀H₇NO₃ | 200.1 |

| Anthranilic Acid | C₇H₇NO₂ | ¹³C₇H₇NO₂ | 145.1 |

| 3-Hydroxykynurenine | C₁₀H₁₂N₂O₄ | ¹³C₁₀H₁₂N₂O₄ | 235.1 |

| Xanthurenic Acid | C₁₀H₇NO₄ | ¹³C₁₀H₇NO₄ | 216.1 |

| Quinolinic Acid | C₇H₅NO₄ | ¹³C₇H₅NO₄ | 175.0 |

Conclusion

This compound is a versatile and powerful tool for researchers in various fields of life sciences. Its application in metabolic flux analysis provides unprecedented insights into the dynamic regulation of tryptophan metabolism, while its use as an internal standard ensures the accuracy and reliability of quantitative studies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors, ultimately contributing to a deeper understanding of the role of tryptophan in health and disease.

An In-depth Technical Guide to the Synthesis and Purity of L-Tryptophan-¹³C₁₁

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of L-Tryptophan-¹³C₁₁, an isotopically labeled essential amino acid crucial for a range of applications in research and drug development. Its use as an internal standard in mass spectrometry-based quantitative analyses and in metabolic flux studies necessitates a thorough understanding of its production and quality control.

Synthesis of L-Tryptophan-¹³C₁₁

The synthesis of uniformly ¹³C-labeled L-Tryptophan is a complex process that can be achieved through two primary strategies: chemoenzymatic synthesis and total chemical synthesis. The choice of method often depends on the desired scale, cost-effectiveness, and available starting materials.

Chemoenzymatic Synthesis

This approach leverages the high stereoselectivity of enzymes to construct the final L-tryptophan molecule from a ¹³C-labeled indole precursor. This method is often favored for its efficiency and ability to produce the desired L-enantiomer exclusively.

A common chemoenzymatic route involves the use of tryptophan synthase or a related enzyme, often from genetically modified E. coli. These enzymes catalyze the condensation of a ¹³C₁₁-labeled indole with a serine derivative to yield L-Tryptophan-¹³C₁₁. The industrial production of unlabeled tryptophan often utilizes fermentation with genetically modified bacteria, and similar principles can be applied for labeled compounds[1].

Experimental Protocol: Representative Chemoenzymatic Synthesis

-

Preparation of ¹³C-Labeled Indole: The synthesis of the fully ¹³C-labeled indole precursor is a critical first step. This can be achieved through multi-step chemical synthesis starting from a simple, commercially available ¹³C source like ¹³CO₂[2].

-

Enzymatic Reaction:

-

A reaction mixture is prepared containing the ¹³C₁₁-indole, L-serine, and pyridoxal phosphate in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0).

-

Whole cells of a genetically engineered microorganism overexpressing tryptophan synthase (e.g., E. coli) or the purified enzyme are added to the reaction mixture[3].

-

The reaction is incubated at an optimal temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 12-24 hours)[3]. The progress of the reaction can be monitored by HPLC.

-

-

Product Isolation:

-

Following the reaction, the cells are removed by centrifugation.

-

The supernatant containing the L-Tryptophan-¹³C₁₁ is collected.

-

The product is then purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative HPLC[4].

-

Total Chemical Synthesis

Total chemical synthesis offers greater flexibility in terms of the starting materials and reaction conditions but may require more extensive purification to remove byproducts and ensure enantiomeric purity. A variety of synthetic strategies for tryptophan and its derivatives have been developed, which can be adapted for isotopic labeling.

Experimental Protocol: Representative Chemical Synthesis Strategy

-

Synthesis of a ¹³C-Labeled Indole Precursor: As with the chemoenzymatic route, the synthesis begins with the preparation of a fully ¹³C-labeled indole derivative.

-

Coupling to an Amino Acid Backbone: The labeled indole is then coupled to a suitable three-carbon amino acid precursor. This can involve several chemical strategies, such as the alkylation of a chiral glycine enolate equivalent with a labeled indole-containing electrophile.

-

Deprotection and Purification: The final steps involve the removal of any protecting groups from the amino and carboxyl functionalities, followed by rigorous purification of the final L-Tryptophan-¹³C₁₁ product, often involving preparative HPLC and crystallization.

Diagram of Chemoenzymatic Synthesis Workflow

A generalized workflow for the chemoenzymatic synthesis of L-Tryptophan-¹³C₁₁.

Purity and Quality Control

Ensuring the chemical and isotopic purity of L-Tryptophan-¹³C₁₁ is paramount for its intended applications. A combination of analytical techniques is employed to characterize the final product thoroughly. Commercially available L-Tryptophan-¹³C₁₁ typically has a chemical purity of ≥98% and an isotopic purity of ≥99 atom % ¹³C.

Potential Impurities

Impurities in L-Tryptophan-¹³C₁₁ can arise from several sources, including the starting materials, side reactions during synthesis, and degradation during storage.

-

Starting Material-Related Impurities: Incomplete labeling of the indole precursor can lead to the presence of partially labeled L-tryptophan isotopologues.

-

Synthesis-Related Impurities:

-

Incomplete Reactions: Unreacted ¹³C₁₁-indole or serine may remain in the final product if purification is inadequate.

-

Side-Products: In chemical synthesis, side reactions can lead to the formation of various structural isomers or related compounds. In chemoenzymatic synthesis, side-products are generally less common due to the high specificity of the enzyme.

-

Enantiomeric Impurity: The presence of D-Tryptophan-¹³C₁₁ is a potential impurity in chemical synthesis methods that are not stereospecific.

-

-

Degradation Products: Tryptophan is susceptible to oxidation, especially under acidic conditions or exposure to light. This can lead to the formation of various degradation products.

Analytical Methods for Purity Assessment

A suite of analytical techniques is necessary to confirm the identity, purity, and isotopic enrichment of L-Tryptophan-¹³C₁₁.

Table 1: Analytical Techniques for L-Tryptophan-¹³C₁₁ Characterization

| Analytical Technique | Purpose | Key Parameters Measured |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Peak purity, presence of impurities |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chemical Purity & Identity | Molecular weight confirmation, fragmentation pattern, quantification of impurities |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Enrichment & Structural Confirmation | ¹³C enrichment at specific atomic positions, confirmation of chemical structure |

| Chiral Chromatography | Enantiomeric Purity | Quantification of D- and L-enantiomers |

Experimental Protocol: Representative LC-MS/MS Method for Purity Analysis

-

Sample Preparation: A solution of L-Tryptophan-¹³C₁₁ is prepared in a suitable solvent (e.g., water with a small amount of formic acid).

-

Chromatographic Separation:

-

An aliquot of the sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

A gradient elution is performed using a mobile phase system such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

The instrument is set to monitor the mass-to-charge ratio (m/z) corresponding to the protonated molecule of L-Tryptophan-¹³C₁₁ ([M+H]⁺ = 216.1).

-

Full scan mode can be used to detect any potential impurities, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification of known impurities.

-

Experimental Protocol: Representative NMR Method for Isotopic Enrichment

-

Sample Preparation: A solution of L-Tryptophan-¹³C₁₁ is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). An internal standard may be added for quantification.

-

NMR Data Acquisition:

-

A high-field NMR spectrometer is used to acquire a ¹³C NMR spectrum.

-

Quantitative ¹³C NMR parameters are employed, including a long relaxation delay and inverse-gated proton decoupling, to ensure accurate signal integration.

-

-

Data Analysis:

-

The isotopic enrichment is determined by comparing the integrals of the ¹³C signals to those of a known reference standard or by using advanced NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY).

-

Diagram of Analytical Workflow for Purity Assessment

A typical analytical workflow for the quality control of L-Tryptophan-¹³C₁₁.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purity of L-Tryptophan-¹³C₁₁.

Table 2: Typical Specifications for L-Tryptophan-¹³C₁₁

| Parameter | Typical Value | Reference |

| Chemical Purity | ≥ 98% | |

| Isotopic Purity (¹³C) | ≥ 99 atom % | |

| Enantiomeric Purity (L-isomer) | > 99% | Inferred from enzymatic synthesis |

Table 3: Key Mass Spectrometric and NMR Data

| Parameter | Value |

| Molecular Formula | ¹³C₁₁H₁₂N₂O₂ |

| Monoisotopic Mass | 215.11 g/mol |

| [M+H]⁺ (m/z) | 216.1 |

| ¹³C NMR Chemical Shifts | Dependent on solvent and reference, but will show characteristic shifts for the indole and alanine moieties. |

Conclusion

The synthesis and purification of high-purity L-Tryptophan-¹³C₁₁ are critical for its reliable use in sensitive analytical and research applications. Both chemoenzymatic and total chemical synthesis routes are viable, with the former often providing superior stereochemical control. A comprehensive suite of analytical techniques, including HPLC, LC-MS/MS, and NMR, is essential for confirming the chemical and isotopic purity of the final product. This guide provides a foundational understanding of the key considerations for researchers, scientists, and drug development professionals working with this important isotopically labeled compound.

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. teledyneisco.com [teledyneisco.com]

- 4. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

L-Tryptophan-13C11 Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of L-Tryptophan, with a special focus on the use of its stable isotope-labeled form, L-Tryptophan-13C11, as a powerful tool in research and drug development. This document details the core metabolic routes, provides experimental protocols for tracer studies, and presents quantitative data to facilitate a deeper understanding of tryptophan metabolism in health and disease.

Core Metabolic Pathways of L-Tryptophan

L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically active molecules. Its metabolism is primarily channeled through three major pathways: the Kynurenine Pathway, the Serotonin Pathway, and the Indole Pathway. This compound, a non-radioactive, stable isotope-labeled version of L-Tryptophan, allows for the precise tracing of the carbon backbone through these intricate metabolic networks.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[1][2] This pathway is crucial for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) and is implicated in immune modulation and neurobiology.[1][3] The initial and rate-limiting step is the conversion of L-Tryptophan to N-formylkynurenine, catalyzed by either Tryptophan 2,3-dioxygenase (TDO) primarily in the liver, or Indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[3]

References

The Biological Role of 13C-Labeled Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in modern biological and pharmaceutical research. Among these, 13C-labeled L-tryptophan has emerged as a critical tracer for elucidating metabolic pathways, quantifying protein dynamics, and serving as a diagnostic biomarker. This essential amino acid is a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. Dysregulation of tryptophan metabolism has been implicated in a range of pathologies, from major depressive disorder to cancer. The use of 13C-labeled tryptophan allows for the precise and non-radioactive tracing of its metabolic fate, providing profound insights into disease mechanisms and the efficacy of therapeutic interventions.

This technical guide provides a comprehensive overview of the biological role and applications of 13C-labeled tryptophan, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications of 13C-Labeled Tryptophan

The versatility of 13C-labeled tryptophan allows for its application in a variety of research and clinical settings:

-

Metabolic Flux Analysis (MFA): Tracing the incorporation of the 13C label into downstream metabolites enables the quantification of the rates (fluxes) of metabolic pathways in real-time.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In quantitative proteomics, 13C-tryptophan can be used to metabolically label proteins, allowing for the accurate comparison of protein abundance between different experimental conditions.

-

Pharmacokinetic Studies: 13C-labeled tryptophan is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of tryptophan and its derivatives.[1]

-

Disease Biomarker Discovery: The metabolism of 13C-tryptophan can serve as a sensitive biomarker for various diseases. A prominent example is the 13C-Tryptophan Breath Test (13C-TBT) for assessing the activity of the kynurenine pathway.[2]

-

Drug Development: Researchers can assess the impact of new drug candidates on tryptophan metabolism and target engagement by monitoring the fate of the 13C label.[1]

Tryptophan Metabolic Pathways

Tryptophan is primarily metabolized through two major pathways: the serotonin pathway and the kynurenine pathway.

-

Serotonin Pathway: This pathway is responsible for the synthesis of the neurotransmitter serotonin and the hormone melatonin. It accounts for a relatively small percentage of total tryptophan metabolism.

-

Kynurenine Pathway: Over 90% of tryptophan is catabolized through the kynurenine pathway, which generates several neuroactive and immunomodulatory compounds.[3] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).

Data Presentation

13C-Tryptophan Breath Test (13C-TBT) in Major Depressive Disorder

The 13C-TBT is a non-invasive method to assess the in vivo activity of the kynurenine pathway. After oral administration of L-[1-13C]tryptophan, the rate of 13CO2 exhalation is measured. An increased rate of 13CO2 production indicates elevated activity of the kynurenine pathway, as the 13C-labeled carbon at the C1 position is released as 13CO2 during the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[2]

| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |

| CRR0-180 (%) | 1.83 ± 0.68 | 1.34 ± 0.49 | 0.004 |

| AUC (%·min) | 155.8 ± 61.0 | 110.1 ± 43.8 | 0.008 |

| Cmax (%) | 1.48 ± 0.54 | 1.05 ± 0.41 | 0.002 |

| Tmax (min) | 75.8 ± 28.5 | 81.3 ± 24.5 | 0.49 |

| Plasma Tryptophan (μg/mL) | 10.9 ± 1.8 | 12.0 ± 1.7 | 0.09 |

Data adapted from Teraishi et al., 2015. Values are presented as mean ± standard deviation. CRR: Cumulative Recovery Rate; AUC: Area Under the Curve; Cmax: Maximum concentration; Tmax: Time to reach maximum concentration.

These data indicate a significantly higher catabolism of tryptophan through the kynurenine pathway in patients with Major Depressive Disorder (MDD) compared to healthy controls.

Experimental Protocols

Protocol 1: 13C-Tryptophan Breath Test (13C-TBT)

Objective: To non-invasively assess the in vivo activity of the kynurenine pathway.

Materials:

-

L-[1-13C]tryptophan (150 mg)

-

Drinking water (100 mL)

-

Breath collection bags

-

Infrared isotope spectrometer or mass spectrometer for 13CO2/12CO2 ratio analysis

Procedure:

-

Baseline Breath Sample: Collect a baseline breath sample from the subject before the administration of the tracer.

-

Tracer Administration: Dissolve 150 mg of L-[1-13C]tryptophan in 100 mL of water and have the subject drink the solution.

-

Breath Sample Collection: Collect breath samples at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after tracer administration.

-

Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an appropriate spectrometer.

-

Data Analysis: Calculate the change in 13CO2/12CO2 ratio over time (Δ over baseline) and determine key parameters such as the cumulative recovery rate (CRR), area under the curve (AUC), and maximum concentration (Cmax).

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare protein abundance between two or more cell populations.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in tryptophan

-

"Light" (unlabeled) L-tryptophan

-

"Heavy" (13C-labeled) L-tryptophan

-

Dialyzed fetal bovine serum (FBS)

-

Cell lysis buffer

-

Trypsin (mass spectrometry grade)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture one population of cells in "light" medium supplemented with unlabeled L-tryptophan.

-

Culture a second population of cells in "heavy" medium supplemented with 13C-labeled L-tryptophan.

-

Allow cells to grow for at least five to six doublings to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment: Apply the desired experimental conditions to the cell populations (e.g., drug treatment to the "heavy" labeled cells and vehicle control to the "light" labeled cells).

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them to extract proteins.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

-

LC-MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS system.

-

Data Analysis:

-

Identify peptides and proteins using database search algorithms.

-

Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Protocol 3: Metabolic Flux Analysis (MFA) with 13C-Tryptophan

Objective: To quantify the metabolic flux through tryptophan-related pathways.

Materials:

-

Cell line or organism of interest

-

Culture medium with a known composition

-

13C-labeled L-tryptophan (e.g., uniformly labeled or specifically labeled)

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform)

-

Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Procedure:

-

Isotopic Labeling Experiment:

-

Culture cells or organisms in a defined medium.

-

Introduce the 13C-labeled tryptophan tracer and allow the system to reach an isotopic steady state.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution.

-

Extract intracellular metabolites using an appropriate solvent system.

-

-

Sample Analysis:

-

Analyze the isotopic labeling patterns of tryptophan and its downstream metabolites using GC-MS or LC-MS.

-

-

Metabolic Flux Calculation:

-

Use a metabolic network model and specialized software to calculate the intracellular metabolic fluxes that best fit the measured isotopic labeling data.

-

Conclusion

13C-labeled tryptophan is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application in techniques such as the 13C-Tryptophan Breath Test, SILAC-based proteomics, and metabolic flux analysis provides invaluable quantitative data on the dynamics of tryptophan metabolism in both health and disease. The detailed protocols and visualizations provided in this guide serve as a practical resource for the design and implementation of studies utilizing this important stable isotope tracer, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.

References

An In-depth Technical Guide to L-Tryptophan-13C11: Applications in Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-Tryptophan-13C11 isotopic analog, a powerful tool for tracing the metabolic fate of L-tryptophan in biological systems. This document details its properties, applications, and provides structured experimental protocols for its use in metabolic flux analysis, stable isotope labeling by amino acids in cell culture (SILAC), and pharmacokinetic studies.

Introduction to this compound

This compound is a stable isotope-labeled analog of the essential amino acid L-tryptophan, where all eleven carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of tryptophan and its metabolites through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-radioactive nature makes it a safe and effective tracer for in vitro and in vivo studies.[1]

The primary applications of this compound lie in the fields of metabolomics, proteomics, and drug development.[2][3] It is instrumental in elucidating the dynamics of key metabolic routes such as the serotonin and kynurenine pathways, which are implicated in a wide range of physiological and pathological processes, including neurotransmission, immune response, and cancer progression.[4]

Physicochemical Properties and Specifications

This compound and its dual-labeled counterpart, this compound,15N2, are commercially available with high isotopic and chemical purity. The key specifications are summarized in the table below.

| Property | This compound | This compound,15N2 |

| Molecular Weight | 215.14 g/mol | 217.13 g/mol |

| Chemical Formula | ¹³C₁₁H₁₂N₂O₂ | ¹³C₁₁H₁₂¹⁵N₂O₂ |

| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |

| Chemical Purity | ≥98% | ≥98% |

| Form | Solid | Solid |

| Labeled CAS Number | 202114-65-6 | 202406-50-6 |

| Unlabeled CAS Number | 73-22-3 | 73-22-3 |

| Storage | Room temperature, away from light and moisture | Room temperature, away from light and moisture |

Table 1: Physicochemical properties and specifications of this compound and this compound,15N2. Data sourced from commercial suppliers.

Tryptophan Metabolic Pathways

L-tryptophan is a precursor to a multitude of bioactive molecules. The two primary metabolic pathways are the serotonin and kynurenine pathways.

Serotonin Pathway

A minor but critically important route for tryptophan metabolism leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), the rate-limiting step. Aromatic amino acid decarboxylase (AADC) then converts 5-HTP to serotonin.

Kynurenine Pathway

The vast majority of dietary tryptophan is catabolized through the kynurenine pathway. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which are the rate-limiting steps. The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, and is the primary route for de novo NAD+ synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

In Vitro Metabolic Labeling in Cell Culture

This protocol describes the use of this compound for stable isotope labeling in cultured cells to trace its incorporation into proteins and metabolites.

Materials:

-

Cells of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)

-

SILAC-certified cell culture medium deficient in tryptophan

-

"Light" (unlabeled) L-tryptophan

-

"Heavy" (this compound)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

Grow one population in "light" medium supplemented with unlabeled L-tryptophan.

-

Grow the second population in "heavy" medium supplemented with this compound.

-

Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to a subset of both "light" and "heavy" labeled cells.

-

-

Cell Harvesting and Lysis:

-

After the desired treatment period, harvest the cells. For adherent cells, wash with cold PBS and then scrape. For suspension cells, centrifuge to pellet.

-

Lyse the cells using an appropriate lysis buffer.

-

-

Sample Preparation for MS:

-

For proteomic analysis, combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

For metabolomic analysis, perform metabolite extraction. A common method involves adding ice-cold 80% methanol, followed by centrifugation to pellet cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared samples using a high-resolution LC-MS/MS system.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides or metabolites, distinguished by their mass difference.

-

Metabolite Extraction from Cultured Cells

This protocol provides a more detailed procedure for the extraction of tryptophan and its metabolites.

Procedure:

-

Culture a minimum of 1 x 10⁶ cells.

-

Wash cells twice with cold (4°C) PBS.

-

For adherent cells, scrape to dislodge. For suspension cells, pellet by centrifugation.

-

Quench metabolism and extract metabolites by adding 200 µL of ice-cold 50% methanol.

-

Add 200 µL of ice-cold chloroform and vortex vigorously for 5-10 minutes for mammalian cells.

-

Centrifuge at 21,000 x g at 4°C for 10 minutes.

-

Collect the upper aqueous/methanol phase containing the metabolites.

-

Re-extract the lower chloroform phase with an additional 200 µL of ice-cold 50% methanol, vortex, and centrifuge again.

-

Pool the aqueous/methanol phases and store at -80°C until analysis.

LC-MS/MS Quantitative Analysis

The following table summarizes typical parameters for the quantitative analysis of tryptophan and its key metabolites by LC-MS/MS.

| Parameter | Setting |

| Chromatography | Reversed-phase C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of analytes (e.g., 8-minute gradient) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range (Tryptophan) | 2–125 µM |

| Linearity Range (Kynurenine) | 0.16–10 µM |

| Linearity Range (Kynurenic Acid) | 8–500 nM |

| LOD/LOQ | Analyte-dependent, typically in the low nmol/L range |

Table 2: Typical LC-MS/MS parameters for the analysis of tryptophan and its metabolites. Parameters may require optimization based on the specific instrument and experimental conditions.

Data Analysis and Interpretation

The data generated from stable isotope tracing experiments can be complex. The general workflow for data analysis in ¹³C-metabolic flux analysis is outlined below.

The analysis involves integrating the peak areas of the different isotopologues for each metabolite to determine the isotopic enrichment. This data is then used as input for metabolic flux analysis software, which employs mathematical models to calculate the rates of metabolic reactions. Statistical analysis is crucial to assess the quality of the flux estimations and determine confidence intervals.

Conclusion

This compound is an invaluable tool for researchers and scientists in academia and the pharmaceutical industry. Its use in stable isotope tracing studies provides detailed insights into the complex metabolism of tryptophan and its role in health and disease. The protocols and data presented in this guide offer a solid foundation for designing and executing robust experiments to advance our understanding of metabolic pathways and to aid in the development of novel therapeutics.

References

An In-Depth Technical Guide to Stable Isotope Labeling with L-Tryptophan-¹³C₁₁

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental design, and applications of stable isotope labeling using L-Tryptophan-¹³C₁₁. It is intended to serve as a technical resource for researchers leveraging metabolic tracing to investigate cellular physiology, disease mechanisms, and drug development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo experiments. The core principle involves replacing atoms in a molecule of interest with their heavier stable isotopes. For L-Tryptophan, this is typically achieved by replacing the twelve carbon atoms with carbon-13 (¹³C).

When L-Tryptophan-¹³C₁₁ is introduced into a biological system, it is taken up by cells and incorporated into various metabolic pathways. Mass spectrometry is then used to detect and quantify the ¹³C-labeled tryptophan and its downstream metabolites. The mass shift of +11 Daltons allows for the unambiguous differentiation of the labeled molecules from their unlabeled counterparts. This enables researchers to track the flow of tryptophan through different pathways, a method known as metabolic flux analysis.

L-Tryptophan Metabolism: Key Pathways

L-Tryptophan is an essential amino acid with several critical metabolic fates. The majority of dietary tryptophan is catabolized through two primary pathways: the kynurenine pathway and the serotonin pathway.

-

The Kynurenine Pathway: Accounting for over 95% of tryptophan degradation, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2] It produces a range of bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which are implicated in immune regulation and neurotransmission.[1][2]

-

The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. It plays a crucial role in regulating mood, sleep, and appetite.

A third, less prominent, pathway involves the gut microbiota, which can metabolize tryptophan into various indole derivatives.

The following diagram illustrates the major metabolic pathways of L-Tryptophan.

Experimental Protocols

The following sections provide detailed methodologies for conducting stable isotope tracing experiments with L-Tryptophan-¹³C₁₁ in both in vitro and in vivo settings.

In Vitro Metabolic Labeling in Cell Culture

This protocol is adapted from Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) principles.

Materials:

-

Cells of interest

-

Tryptophan-free cell culture medium (e.g., RPMI 1640)

-

Dialyzed Fetal Bovine Serum (FBS)

-

L-Tryptophan (unlabeled, "light")

-

L-Tryptophan-¹³C₁₁ ("heavy")

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Procedure:

-

Cell Culture: Culture two populations of cells. One population is grown in medium supplemented with "light" L-Tryptophan, while the other is grown in medium containing "heavy" L-Tryptophan-¹³C₁₁. Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five doublings.

-

Experimental Treatment: Once fully labeled, cells can be subjected to experimental conditions (e.g., drug treatment, cytokine stimulation).

-

Cell Harvesting and Lysis:

-

Wash cells three times with ice-cold PBS.

-

Add cell lysis buffer and incubate on ice.

-

Scrape cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Precipitation and Metabolite Extraction:

-

For metabolite analysis, add 4 volumes of ice-cold methanol to the cell lysate.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at high speed to pellet proteins.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Preparation for LC-MS:

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).

-

Centrifuge to remove any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

In Vivo Metabolic Labeling in a Mouse Model

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Custom chow with a defined amino acid composition, lacking tryptophan.

-

L-Tryptophan (unlabeled)

-

L-Tryptophan-¹³C₁₁

-

Blood and tissue collection supplies

-

Sample processing reagents (as described in the in vitro protocol)

Procedure:

-

Acclimatization and Diet:

-

Acclimatize mice to a control diet.

-

Switch mice to the custom tryptophan-free chow supplemented with a known amount of "light" L-Tryptophan for a defined period.

-

-

Isotope Administration:

-

Switch the experimental group to the custom chow supplemented with L-Tryptophan-¹³C₁₁. The control group remains on the "light" diet.

-

Alternatively, L-Tryptophan-¹³C₁₁ can be administered via oral gavage or intraperitoneal injection for pulse-chase experiments.

-

-

Sample Collection:

-

At designated time points, collect blood samples via tail vein or cardiac puncture.

-

Euthanize the animals and harvest tissues of interest (e.g., liver, brain, tumor).

-

Immediately snap-freeze tissues in liquid nitrogen to quench metabolism.

-

-

Sample Processing:

-

Process blood to separate plasma.

-

Homogenize frozen tissues in an appropriate buffer.

-

Perform metabolite extraction as described in the in vitro protocol.

-

-

LC-MS Analysis: Analyze the extracted metabolites by LC-MS/MS.

The following diagram outlines a general workflow for an in vivo stable isotope tracing experiment.

Data Presentation and Analysis

Quantitative data from stable isotope tracing experiments are typically presented as the fractional contribution of the labeled tracer to a particular metabolite pool or as the relative abundance of different isotopologues.

Table 1: Example of Quantitative Data from an In Vitro L-Tryptophan-¹³C₁₁ Tracing Experiment

| Metabolite | Isotopologue | Control Cells (Peak Area) | Treated Cells (Peak Area) | Fold Change (Treated/Control) |

| Tryptophan | ¹³C₁₁ | 1.2 x 10⁷ | 1.1 x 10⁷ | 0.92 |

| Kynurenine | ¹³C₁₀ | 3.5 x 10⁵ | 8.8 x 10⁵ | 2.51 |

| Kynurenic Acid | ¹³C₁₀ | 1.2 x 10⁴ | 3.6 x 10⁴ | 3.00 |

| Quinolinic Acid | ¹³C₆ | 8.9 x 10³ | 2.1 x 10⁴ | 2.36 |

| Serotonin | ¹³C₁₀ | 4.1 x 10⁴ | 2.0 x 10⁴ | 0.49 |

This is a representative table; actual values will vary based on the experiment.

Application: Elucidating Signaling Pathways

Stable isotope tracing with L-Tryptophan-¹³C₁₁ is a powerful tool for dissecting the role of tryptophan metabolism in cellular signaling. One prominent example is the IDO1-Kynurenine-Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key regulator of immune responses, particularly in the context of cancer.

Cancer cells often upregulate IDO1, leading to increased production of kynurenine. Kynurenine acts as an endogenous ligand for the AhR, a ligand-activated transcription factor.[3] Activation of AhR in immune cells, such as T cells, can lead to the differentiation of regulatory T cells (Tregs) and suppression of cytotoxic T cell activity, thereby promoting tumor immune evasion.

The following diagram illustrates the IDO1-Kynurenine-AhR signaling axis.

By using L-Tryptophan-¹³C₁₁, researchers can precisely quantify the flux through the IDO1 pathway and its contribution to the activation of AhR signaling. This allows for a dynamic understanding of how cancer cells manipulate tryptophan metabolism to create an immunosuppressive tumor microenvironment. This knowledge is invaluable for the development of novel cancer immunotherapies that target this pathway.

References

L-Tryptophan-¹³C₁₁: A Technical Guide to Tracing Metabolic Fate for Researchers and Drug Development Professionals

An in-depth exploration of the use of L-Tryptophan-¹³C₁₁ as a stable isotope tracer to elucidate the complex metabolic pathways of tryptophan. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique in their studies.

Introduction

L-Tryptophan, an essential amino acid, serves as a critical precursor for the synthesis of proteins and a variety of bioactive metabolites that are integral to numerous physiological processes. The metabolic fate of tryptophan is primarily channeled through three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by the gut microbiota. Dysregulation in these pathways has been implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases.

Stable isotope tracing, utilizing molecules like L-Tryptophan-¹³C₁₁, offers a powerful and safe methodology to quantitatively track the flux of tryptophan through these intricate metabolic networks in both in vitro and in vivo systems. By replacing the naturally abundant ¹²C atoms with the heavy isotope ¹³C at all eleven carbon positions, researchers can precisely follow the journey of the labeled tryptophan and its incorporation into downstream metabolites. This technique, coupled with sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS), enables the elucidation of metabolic pathway dynamics, the identification of novel therapeutic targets, and the assessment of drug efficacy.

Tryptophan Metabolic Pathways

The metabolism of L-tryptophan is a complex network of enzymatic reactions that yield a diverse array of functional molecules.[1] Understanding these pathways is fundamental to interpreting the data from L-Tryptophan-¹³C₁₁ tracing studies.

The Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[1] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] The kynurenine pathway produces several neuroactive and immunomodulatory metabolites, and ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).

The Serotonin Pathway

The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. This pathway is initiated by the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[1]

The Indole Pathway

The indole pathway is primarily driven by the gut microbiota, which metabolizes tryptophan into a variety of indole derivatives.[1] These molecules can have significant effects on host physiology, including immune function and gut barrier integrity.

Quantitative Data from L-Tryptophan-¹³C₁₁ Tracing Studies

The tables below summarize quantitative data from studies that have utilized ¹³C-labeled tryptophan to trace its metabolic fate. It is important to note that the specific isotope tracer (e.g., L-Tryptophan-¹³C₁₁ vs. other ¹³C-labeled variants) and experimental conditions can influence the results.

Table 1: NAD+ Synthesis Flux from Tryptophan in Mouse Tissues

This table presents the flux of tryptophan incorporation into the NAD+ pool in various tissues of mice, as determined by ¹³C-tryptophan infusion.

| Tissue | NAD+ Synthesis Flux from Tryptophan (µM/hour) |

| Liver | 0.8 |

| Kidney | 0.1 |

| Small Intestine | 0.3 |

| Spleen | 0.2 |

| Lung | 0.1 |

| Brain | < 0.05 |

| Heart | < 0.05 |

| Skeletal Muscle | < 0.05 |

| White Adipose Tissue | < 0.05 |

| Brown Adipose Tissue | < 0.05 |

| Data adapted from Liu et al. (2018). The study used ¹³C-Tryptophan infusion in mice. |

Table 2: Pharmacokinetic Parameters of ¹³C-Tryptophan and ¹³CO₂ from a ¹³C-Tryptophan Breath Test in Humans

This table shows pharmacokinetic parameters from a study where patients with major depressive disorder (MDD) and healthy controls were administered L-[1-¹³C]tryptophan. The exhalation of ¹³CO₂ is an indicator of tryptophan catabolism through the kynurenine pathway.

| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |

| Plasma Tryptophan (µg/mL) | 4.88 ± 0.96 | 5.68 ± 1.10 | 0.021 |

| ¹³CO₂ Cmax (‰) | 4.98 ± 1.49 | 3.86 ± 1.19 | 0.015 |

| ¹³CO₂ Tmax (min) | 77.2 ± 30.0 | 85.0 ± 31.8 | 0.44 |

| ¹³CO₂ AUC₀₋₁₈₀ (‰·min) | 560.1 ± 186.2 | 417.8 ± 161.4 | 0.020 |

| Data are presented as mean ± standard deviation. Cmax: maximum concentration; Tmax: time to maximum concentration; AUC: area under the curve. Data adapted from Teraishi et al. (2015). |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Tryptophan-¹³C₁₁ tracing studies. The following sections provide an overview of key experimental procedures.

Experimental Workflow for In Vitro ¹³C Tracing

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Labeling Medium: Prepare a custom medium devoid of unlabeled tryptophan and supplement it with a known concentration of L-Tryptophan-¹³C₁₁. The concentration should be sufficient to support cell growth and allow for detectable incorporation into metabolites.

-

Isotopic Steady State: To measure metabolic fluxes accurately, it is often necessary to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach steady state varies depending on the cell type and the metabolic pathway of interest. For many pathways involving tryptophan, a labeling period of 24-48 hours is a common starting point.

2. Sample Preparation for LC-MS Analysis:

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting. A common method is to wash the cells with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold quenching solution, such as 80% methanol.

-

Metabolite Extraction: After quenching, extract the metabolites from the cells. This can be achieved by scraping the cells in the quenching solution and then lysing them through methods like freeze-thaw cycles or sonication.

-

Protein Precipitation: Remove proteins from the extract as they can interfere with LC-MS analysis. This is often done by adding a solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

-

Sample Cleanup: Depending on the sample matrix and the metabolites of interest, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and enrich for the target analytes.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable liquid chromatography method, typically reversed-phase or HILIC, to separate the tryptophan and its various metabolites.

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the labeled and unlabeled metabolites. The specific precursor-to-product ion transitions for each metabolite and its ¹³C-labeled isotopologues need to be optimized.

-

Data Analysis: Process the raw LC-MS data to integrate peak areas for each metabolite and its isotopologues. The mass isotopomer distribution (MID) for each metabolite is then calculated to determine the extent of ¹³C incorporation. This data can be used for metabolic flux analysis using specialized software.

Conclusion

L-Tryptophan-¹³C₁₁ is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of tryptophan metabolism. By enabling the precise and quantitative tracing of tryptophan's metabolic fate, this stable isotope provides deep insights into the physiological and pathological roles of the kynurenine, serotonin, and indole pathways. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for conducting robust and informative metabolic studies. As our understanding of the intricate connections between tryptophan metabolism and human health continues to grow, the application of L-Tryptophan-¹³C₁₁ tracing will undoubtedly play a pivotal role in the discovery of novel diagnostic biomarkers and the development of innovative therapeutic strategies.

References

The Biochemical Applications of L-Tryptophan-¹³C₁₁: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a precursor for the synthesis of proteins, the neurotransmitter serotonin, the hormone melatonin, and the vital co-factor nicotinamide adenine dinucleotide (NAD+). The advent of stable isotope-labeled L-Tryptophan, specifically L-Tryptophan-¹³C₁₁, has revolutionized the study of its complex metabolism. This fully labeled isotopologue, where all eleven carbon atoms are replaced with the heavy isotope ¹³C, provides a powerful and non-radioactive tool for tracing the fate of tryptophan through its various metabolic pathways in vitro and in vivo.[1] This technical guide delves into the core applications of L-Tryptophan-¹³C₁₁ in biochemistry, offering insights into metabolic flux analysis, protein and amino acid metabolism studies, and its role as a tracer in drug metabolism and clinical diagnostics.

Core Applications of L-Tryptophan-¹³C₁₁

The utility of L-Tryptophan-¹³C₁₁ stems from its ability to be distinguished from its naturally abundant ¹²C counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction allows researchers to track the incorporation of the labeled tryptophan into various downstream metabolites and proteins, providing a dynamic view of metabolic processes.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] L-Tryptophan-¹³C₁₁ is an invaluable tracer for MFA studies focusing on the kynurenine and serotonin pathways, the two primary routes of tryptophan catabolism.[3] Dysregulation of these pathways has been implicated in a range of pathologies, including neurological disorders, cancer, and immune dysfunction.[3]

By introducing L-Tryptophan-¹³C₁₁ into a biological system (e.g., cell culture, animal model), researchers can trace the ¹³C label as it is incorporated into downstream metabolites such as kynurenine, quinolinic acid, and serotonin.[3] The degree of ¹³C enrichment in these metabolites, measured by MS or NMR, allows for the calculation of the flux through each pathway.

A significant clinical application of this principle is the ¹³C-Tryptophan Breath Test. This non-invasive diagnostic tool is used to assess whole-body tryptophan catabolism via the kynurenine pathway. In this test, individuals ingest L-Tryptophan labeled at the C1 position. As tryptophan is metabolized through the kynurenine pathway, the labeled carbon is eventually released as ¹³CO₂ in the breath, which can be quantified to determine the rate of tryptophan degradation.

Protein and Amino Acid Metabolism

L-Tryptophan is a crucial component of protein synthesis. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative proteomics technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while the other is grown in a medium with a "heavy" isotope-labeled counterpart, such as L-Tryptophan-¹³C₁₁.

After a period of growth, the proteins within the cells become fully labeled. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment). Subsequently, the protein lysates from the two populations are mixed, digested, and analyzed by mass spectrometry. The relative abundance of a given protein between the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Drug Metabolism and Pharmacokinetics (DMPK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a critical aspect of drug development. Stable isotope-labeled compounds, including L-Tryptophan-¹³C₁₁, serve as valuable tracers in these studies. By administering a ¹³C-labeled version of a tryptophan-derived drug, researchers can differentiate the drug and its metabolites from endogenous tryptophan and its metabolic products. This allows for precise quantification of the drug's pharmacokinetic profile and the identification of its metabolic fate.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing ¹³C-labeled tryptophan to investigate its metabolism.

Table 1: Pharmacokinetic Parameters of the ¹³C-Tryptophan Breath Test in Patients with Major Depressive Disorder (MDD) and Healthy Controls.

| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |

| Cumulative Recovery Rate (CRR₀₋₁₈₀; %) | 1.34 ± 0.53 | 0.94 ± 0.38 | 0.004 |

| Area Under the Curve (AUC; %*min) | 77.0 ± 31.6 | 52.8 ± 21.6 | 0.008 |

| Maximal Δ¹³CO₂ (Cₘₐₓ; %) | 0.73 ± 0.28 | 0.51 ± 0.20 | 0.002 |

| Time to Cₘₐₓ (Tₘₐₓ; min) | 86.7 ± 25.1 | 82.5 ± 20.9 | 0.548 |

Data are presented as mean ± standard deviation.

Key Experimental Protocols

Protocol 1: In Vivo Metabolic Fate Study using L-Tryptophan-¹³C₁₁

Objective: To trace the metabolism of isotope-labeled L-tryptophan in a whole-organism model.

Materials:

-

Animal model (e.g., mouse, rat)

-

L-Tryptophan-¹³C₁₁ in a sterile vehicle for administration (e.g., saline)

-

Blood and tissue collection supplies

-

Sample processing reagents (for plasma separation and tissue homogenization)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Administer a defined dose of L-Tryptophan-¹³C₁₁ to the animal model (e.g., via oral gavage or intravenous infusion).

-

Collect blood samples at various time points post-administration.

-

Process blood samples to separate plasma.

-

Homogenize tissue samples in an appropriate buffer.

-

Extract metabolites from plasma and tissue homogenates using a suitable method (e.g., protein precipitation with methanol or acetonitrile).

-

Analyze the extracts using LC-MS or GC-MS to identify and quantify the ¹³C-labeled tryptophan and its downstream metabolites.

-

The temporal changes in the concentrations of the labeled compounds provide insights into the kinetics of tryptophan metabolism.

Protocol 2: ¹³C-Tryptophan Breath Test

Objective: To non-invasively assess whole-body tryptophan catabolism via the kynurenine pathway.

Materials:

-

L-[1-¹³C]Tryptophan (e.g., 150 mg)

-

Breath collection bags

-

Isotope-ratio mass spectrometer (IRMS) or other suitable ¹³CO₂/¹²CO₂ analyzer

Procedure:

-

Collect a baseline breath sample from the subject before administering the tracer.

-

The subject orally ingests a single dose of L-[1-¹³C]Tryptophan.

-

Collect breath samples at regular intervals for a defined period (e.g., every 15-30 minutes for 180 minutes).

-

Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an IRMS.

-

Calculate the change in ¹³CO₂ excretion over time (Δ¹³CO₂) relative to the baseline.

-

From the Δ¹³CO₂ data, pharmacokinetic parameters such as the cumulative recovery rate (CRR), area under the curve (AUC), and maximal concentration (Cₘₐₓ) can be calculated to quantify tryptophan catabolism.

Signaling Pathways

The two primary metabolic fates of L-Tryptophan are the kynurenine and serotonin pathways. L-Tryptophan-¹³C₁₁ allows for the detailed investigation of the flux and regulation of these pathways.

Conclusion

L-Tryptophan-¹³C₁₁ is a versatile and powerful tool in modern biochemical and biomedical research. Its application in metabolic flux analysis, quantitative proteomics, and DMPK studies provides unparalleled insights into the intricate roles of tryptophan metabolism in health and disease. The non-invasive nature of techniques like the ¹³C-Tryptophan Breath Test further enhances its clinical applicability. As analytical technologies continue to advance, the applications of L-Tryptophan-¹³C₁₁ are poised to expand, furthering our understanding of complex biological systems and aiding in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophan-¹³C₁₁: A Technical Guide for Serotonin and Melatonin Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of L-Tryptophan-¹³C₁₁ as a stable isotope tracer for the investigation of serotonin and melatonin synthesis and metabolism. The use of L-Tryptophan-¹³C₁₁ allows for the precise and dynamic measurement of metabolic fluxes within these critical pathways, offering invaluable insights for neurological and pharmacological research.

Introduction

L-Tryptophan is an essential amino acid and the sole precursor to the neurotransmitter serotonin and the hormone melatonin. The intricate pathways of tryptophan metabolism are implicated in a wide range of physiological and pathological processes, including mood regulation, sleep-wake cycles, and immune responses. Stable isotope tracing, utilizing compounds such as L-Tryptophan-¹³C₁₁, provides a powerful and safe methodology for monitoring the in vivo synthesis rates of serotonin and melatonin. By introducing a "heavy" labeled precursor, researchers can track its incorporation into downstream metabolites, enabling the quantification of metabolic pathway activity with high specificity and precision using mass spectrometry. This guide provides a comprehensive overview of the experimental protocols, data analysis, and visualization techniques for employing L-Tryptophan-¹³C₁₁ in serotonin and melatonin research.

Metabolic Pathways

L-Tryptophan-¹³C₁₁ follows the endogenous metabolic pathways of tryptophan. The two primary pathways of interest for this guide are the serotonin and melatonin synthesis pathways.

Serotonin Synthesis Pathway

The synthesis of serotonin from tryptophan is a two-step enzymatic process. First, L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).

Melatonin Synthesis Pathway

Serotonin serves as the precursor for melatonin synthesis, primarily in the pineal gland. This conversion involves two enzymatic steps. Serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin. Finally, N-acetylserotonin is methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin.

Figure 1: Metabolic pathway of L-Tryptophan to Serotonin and Melatonin.

Experimental Protocols

The following protocols provide a framework for in vivo studies using L-Tryptophan-¹³C₁₁ to assess serotonin and melatonin synthesis.

In Vivo Administration and Sampling Protocol

This protocol is adapted from studies assessing peripheral serotonin synthesis in healthy human subjects.[1]

1. Subject Preparation:

-

Subjects should fast overnight prior to the administration of the tracer to minimize interference from dietary tryptophan.

-

A baseline blood sample should be collected immediately before tracer administration.

2. Tracer Administration:

-

L-Tryptophan-¹³C₁₁ is administered orally.

-

Dosage can be varied to assess dose-dependent effects on serotonin synthesis. A common starting dose is 0.5 mg/kg.

3. Blood Sampling:

-

Collect whole blood samples into EDTA-containing tubes at multiple time points post-administration to capture the kinetics of the tracer and its metabolites.

-

A suggested sampling schedule is: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Immediately place blood samples on ice after collection.

4. Sample Processing and Storage:

-

Centrifuge blood samples to separate plasma, if required for the specific analysis.

-

Store whole blood, plasma, or other tissue samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol outlines a general procedure for the extraction of tryptophan and its metabolites from plasma or whole blood for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Precipitation:

-

To 100 µL of plasma or hemolyzed whole blood, add 400 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of a suitable internal standard (e.g., L-Tryptophan-d₅, Serotonin-d₄, Melatonin-d₄).

-

Vortex the mixture vigorously for 1 minute.

2. Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

3. Supernatant Collection:

-

Carefully transfer the supernatant to a new tube.

4. Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).

LC-MS/MS Quantification

1. Chromatographic Separation:

-

Utilize a reverse-phase C18 column for the separation of tryptophan, serotonin, and melatonin.

-

A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

2. Mass Spectrometric Detection:

-

Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the unlabeled (endogenous) and ¹³C-labeled analytes and internal standards.

Data Presentation

Quantitative data from L-Tryptophan-¹³C₁₁ tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation.

| Analyte | Time Point (hours) | Concentration (ng/mL) | Isotopic Enrichment (%) |

| L-Tryptophan-¹³C₁₁ | 0.5 | Value | Value |

| 1 | Value | Value | |

| 2 | Value | Value | |

| 4 | Value | Value | |

| Serotonin-¹³C₁₀ | 2 | Value | Value |

| 4 | Value | Value | |

| 6 | Value | Value | |

| 8 | Value | Value | |

| Melatonin-¹³C₁₀ | 4 | Value | Value |

| 6 | Value | Value | |

| 8 | Value | Value | |

| 12 | Value | Value |

Table 1: Example of a data table for presenting quantitative results from an L-Tryptophan-¹³C₁₁ tracer study. "Value" would be replaced with the measured experimental data.

| Parameter | Low Dose (0.5 mg/kg) | High Dose (5 mg/kg) |

| Peak Plasma Concentration of L-Tryptophan-¹³C₁₁ (Cmax) | Value | Value |

| Time to Peak Concentration (Tmax) | Value | Value |

| Area Under the Curve (AUC) | Value | Value |

| Serotonin Synthesis Rate (ng/mL/hr) | Value | Value |

Table 2: Example of a summary table for comparing pharmacokinetic and pharmacodynamic parameters at different doses of L-Tryptophan-¹³C₁₁.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo stable isotope tracing study using L-Tryptophan-¹³C₁₁.

Figure 2: General workflow for an in vivo L-Tryptophan-¹³C₁₁ tracer study.

Conclusion

The use of L-Tryptophan-¹³C₁₁ as a stable isotope tracer provides a robust and reliable method for quantifying the in vivo synthesis of serotonin and melatonin. This technical guide offers a foundational understanding of the methodologies involved, from experimental design to data analysis. The detailed protocols and visualization tools presented herein are intended to support researchers, scientists, and drug development professionals in the successful implementation of L-Tryptophan-¹³C₁₁ tracer studies to further elucidate the roles of serotonin and melatonin in health and disease.

References

L-Tryptophan-13C11: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of L-Tryptophan-13C11, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines the known safety data, experimental protocols for its use as a metabolic tracer, and visualizations of its key metabolic pathways.

Safety and Handling

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment. The following tables summarize the key safety and handling information derived from available Safety Data Sheets (SDS) for L-Tryptophan and its isotopically labeled forms.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Hazard Identification and Recommended PPE

| Aspect | Description |

| GHS Classification | Not a hazardous substance or mixture. |

| Potential Health Effects | May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.[1] |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |

Handling, Storage, and First Aid

Table 2: Handling, Storage, and First-Aid Measures

| Aspect | Description |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.[2] |

| In case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| In case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Toxicological Data

The toxicological properties of this compound have not been thoroughly investigated. The data available is primarily for the non-isotopically labeled L-Tryptophan.

Table 3: Summary of Toxicological Information for L-Tryptophan

| Metric | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 16,000 mg/kg | Rat | |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | - | |

| Mutagenicity | Laboratory experiments have resulted in mutagenic effects. | - | |

| Reproductive Toxicity | This substance has caused adverse reproductive and fetal effects in animals. | Animal |

It is important to note that a historical outbreak of Eosinophilia-Myalgia Syndrome (EMS) was linked to the consumption of L-Tryptophan supplements. Investigations suggested that the cause was likely impurities in specific batches rather than L-Tryptophan itself.

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of tryptophan in various biological systems. Its use in techniques like mass spectrometry and NMR spectroscopy allows for precise quantification of metabolic flux and protein dynamics.